molecular formula C21H22FN5OS2 B11498049 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B11498049
M. Wt: 443.6 g/mol
InChI Key: BTMUIAIHNHORNA-UHFFFAOYSA-N
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Description

1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a combination of fluorophenyl, piperazine, thiophene, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core piperazine structure, followed by the introduction of the fluorophenyl group. Subsequent steps involve the formation of the triazole ring and the attachment of the thiophene moiety. The final step includes the addition of the prop-2-en-1-yl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-FLUOROPHENYL)-3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-METHYL-PROP-2-EN-1-ONE: Shares the fluorophenyl and piperazine moieties but differs in the triazole and thiophene groups.

    4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE: Contains an indole nucleus and is known for its antiviral activity.

Uniqueness

1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H22FN5OS2

Molecular Weight

443.6 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C21H22FN5OS2/c1-2-9-27-20(18-4-3-14-29-18)23-24-21(27)30-15-19(28)26-12-10-25(11-13-26)17-7-5-16(22)6-8-17/h2-8,14H,1,9-13,15H2

InChI Key

BTMUIAIHNHORNA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=CS4

Origin of Product

United States

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